3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline is a chemical compound with the molecular formula and a molecular weight of 307.8 g/mol. This compound features a chloro and a fluoro substituent on the aromatic ring, along with a propyl chain linked to a 2,5-dimethylphenoxy moiety. It is primarily utilized in organic synthesis and has applications in pharmaceutical and agrochemical research.
This compound is classified under aromatic amines due to the presence of an aniline structure. It can be synthesized from commercially available precursors, specifically 3-chloro-4-fluoroaniline and 2-(2,5-dimethylphenoxy)propyl bromide. The synthesis typically involves nucleophilic substitution reactions, which are common in organic chemistry for forming carbon-nitrogen bonds.
The synthesis of 3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline generally involves:
The molecular structure of 3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline can be represented by its structural formula, highlighting the arrangement of atoms:
Clc1ccc(F)c(c1)NCC(C)c2cc(cc(c2C)C)O
3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline participates in various chemical reactions:
These reactions are crucial for modifying the compound for various applications in synthetic chemistry.
The mechanism of action for 3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline involves its interaction with biological targets such as enzymes or receptors. Upon binding to these targets, it modulates their activity, which can lead to various biological effects depending on the context of use. This property makes it valuable in biochemical research and pharmaceutical development.
Hazard classifications indicate that this compound may pose acute toxicity risks through ingestion or inhalation, necessitating appropriate safety measures during handling.
3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline has several applications in scientific research:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: